molecular formula C9H18N2O5 B2736450 3-(sec-Butylamino)propanamide oxalate CAS No. 1385694-32-5

3-(sec-Butylamino)propanamide oxalate

Cat. No.: B2736450
CAS No.: 1385694-32-5
M. Wt: 234.252
InChI Key: FWLABZQFYLQNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-Butylamino)propanamide oxalate is a chemical compound with the molecular formula C7H16N2O. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a sec-butylamino group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butylamino)propanamide oxalate typically involves the reaction of sec-butylamine with acrylamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butylamino)propanamide oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(sec-Butylamino)propanamide oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(sec-Butylamino)propanamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylamino)propanamide
  • 3-(isopropylamino)propanamide
  • 3-(n-Butylamino)propanamide

Uniqueness

3-(sec-Butylamino)propanamide oxalate is unique due to its sec-butylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

3-(butan-2-ylamino)propanamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c1-3-6(2)9-5-4-7(8)10;3-1(4)2(5)6/h6,9H,3-5H2,1-2H3,(H2,8,10);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLABZQFYLQNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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